Cas no 2093317-51-0 (CYP17-IN-1)

CYP17-IN-1 is a selective inhibitor of cytochrome P450 17A1 (CYP17A1), an enzyme critical in steroidogenesis pathways. This compound demonstrates high potency and specificity, effectively suppressing the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives, thereby modulating androgen and estrogen biosynthesis. Its well-characterized inhibitory profile makes it a valuable tool for investigating CYP17A1-dependent processes in endocrine research, particularly in studies related to prostate cancer and other hormone-dependent disorders. CYP17-IN-1 exhibits favorable biochemical stability and selectivity over related cytochrome P450 enzymes, ensuring reliable experimental outcomes. It is suited for in vitro and preclinical applications where precise modulation of steroidogenic pathways is required.
CYP17-IN-1 structure
CYP17-IN-1 structure
Product name:CYP17-IN-1
CAS No:2093317-51-0
MF:C18H17FN2S
MW:312.40
CID:5052405

CYP17-IN-1 Chemical and Physical Properties

Names and Identifiers

    • CYP17-IN-1
    • [1]Benzothieno[2,3-c]pyridine, 6-fluoro-1,2,3,4-tetrahydro-2-[(4-methyl-3-pyridinyl)methyl]-
    • Inchi: 1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3
    • InChI Key: ATNGVPCHSCNOMP-UHFFFAOYSA-N
    • SMILES: C1N(CC2=C(C)C=CN=C2)CCC2C3=CC(F)=CC=C3SC1=2

CYP17-IN-1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1176448-50mg
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine
2093317-51-0 95%
50mg
$1167.0 2025-03-04
Ambeed
A1176448-1mg
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine
2093317-51-0 95%
1mg
$159.0 2025-03-04
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55818-500mg
CYP17-IN-1
2093317-51-0 98%
500mg
¥0.00 2023-09-07
Ambeed
A1176448-5mg
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine
2093317-51-0 95%
5mg
$368.0 2025-03-04
Ambeed
A1176448-25mg
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine
2093317-51-0 95%
25mg
$851.0 2025-03-04
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55818-250mg
CYP17-IN-1
2093317-51-0 98%
250mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55818-100mg
CYP17-IN-1
2093317-51-0 98%
100mg
¥0.00 2023-09-07
Ambeed
A1176448-10mg
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine
2093317-51-0 95%
10mg
$541.0 2025-03-04
Ambeed
A1176448-100mg
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine
2093317-51-0 95%
100mg
$1576.0 2025-03-04

CYP17-IN-1 Related Literature

Additional information on CYP17-IN-1

Comprehensive Overview of CYP17-IN-1 (CAS No. 2093317-51-0): Mechanism, Applications, and Research Insights

CYP17-IN-1 (CAS No. 2093317-51-0) is a potent and selective inhibitor of the CYP17A1 enzyme, a key target in the treatment of hormone-dependent cancers such as prostate cancer. This compound has garnered significant attention in pharmaceutical research due to its ability to modulate androgen biosynthesis, a critical pathway in disease progression. Researchers and clinicians are increasingly exploring CYP17 inhibitors like CYP17-IN-1 as alternatives or adjuncts to traditional therapies, addressing unmet medical needs in oncology.

The mechanism of action of CYP17-IN-1 revolves around its inhibition of CYP17A1, an enzyme responsible for converting pregnenolone and progesterone into androgens. By blocking this step, CYP17-IN-1 effectively reduces the production of testosterone and other androgens, which are known to fuel the growth of hormone-sensitive tumors. This targeted therapy approach aligns with the growing trend toward precision medicine, where treatments are tailored to individual genetic and molecular profiles.

Recent studies highlight the potential of CYP17-IN-1 in combination therapies. For instance, pairing it with AR antagonists (androgen receptor antagonists) has shown synergistic effects in preclinical models, enhancing tumor suppression while minimizing resistance. This strategy addresses a common challenge in cancer treatment—drug resistance—and resonates with current patient-centric research trends. Patients and caregivers frequently search for terms like "new prostate cancer treatments 2024" or "how do CYP17 inhibitors work," reflecting the demand for accessible scientific insights.

From a structural perspective, CYP17-IN-1 features a optimized pharmacophore that ensures high binding affinity to CYP17A1 while minimizing off-target effects. Its pharmacokinetic properties, such as oral bioavailability and metabolic stability, make it a promising candidate for clinical development. These attributes are critical for researchers investigating "small molecule inhibitors for cancer" or "best CYP17A1 inhibitors," common queries in academic and pharmaceutical circles.

Beyond oncology, CYP17-IN-1 is being explored for applications in endocrine disorders and steroidogenesis research. Its ability to precisely regulate steroid hormone levels opens doors to treating conditions like polycystic ovary syndrome (PCOS) or congenital adrenal hyperplasia (CAH). This versatility aligns with the broader shift toward multi-indication drug development, a topic gaining traction in biopharma innovation discussions.

In summary, CYP17-IN-1 (CAS No. 2093317-51-0) represents a cutting-edge tool in both therapeutic and research settings. Its selective inhibition, clinical potential, and relevance to personalized medicine underscore its importance in modern drug discovery. As the scientific community continues to unravel its full capabilities, this compound remains a focal point for addressing complex diseases with hormonal etiologies.

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(CAS:2093317-51-0)CYP17-IN-1
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